molecular formula C25H27N3O4S B6140881 N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide

N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide

Cat. No. B6140881
M. Wt: 465.6 g/mol
InChI Key: WYYJKLVWJNKLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide, also known as BAPTA-AM, is a synthetic compound that belongs to the family of calcium chelators. It is widely used in scientific research to investigate the role of calcium in various cellular processes.

Mechanism of Action

N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide works by binding to calcium ions and forming a complex that prevents the calcium ions from interacting with other molecules in the cell. This disrupts the normal cellular processes that rely on calcium ions, allowing researchers to study the effects of calcium on these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of calcium in synaptic plasticity, gene expression, and apoptosis. It has also been used to investigate the effects of calcium on the cardiovascular system, immune system, and nervous system.

Advantages and Limitations for Lab Experiments

N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide has several advantages for lab experiments. It is a highly specific calcium chelator that allows researchers to selectively study the effects of calcium on cellular processes. It is also relatively easy to use and can be applied to a variety of experimental systems. However, this compound has some limitations. It can be toxic to cells at high concentrations and can interfere with other cellular processes if not used properly.

Future Directions

There are several future directions for research involving N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide. One area of interest is the role of calcium in cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to investigate its potential as a cancer treatment. Another area of interest is the use of this compound in neuroscience research. This compound has been used to study the role of calcium in synaptic plasticity, but further research is needed to fully understand the mechanisms underlying this process. Finally, this compound may have applications in regenerative medicine, as it has been shown to promote the differentiation of stem cells into specific cell types.

Synthesis Methods

N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide can be synthesized using a two-step process. First, 4-nitrobenzoyl chloride is reacted with 4-aminophenyl to form 4-nitrobenzoylamino-phenyl. This intermediate is then reacted with 3-(diethylamino)sulfonyl-4-methylbenzoyl chloride to form this compound. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide is widely used in scientific research to investigate the role of calcium in various cellular processes. It is a calcium chelator that binds to calcium ions and prevents them from interacting with other molecules in the cell. This allows researchers to study the effects of calcium on cellular processes such as signal transduction, gene expression, and apoptosis.

properties

IUPAC Name

N-(4-benzamidophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-4-28(5-2)33(31,32)23-17-20(12-11-18(23)3)25(30)27-22-15-13-21(14-16-22)26-24(29)19-9-7-6-8-10-19/h6-17H,4-5H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYJKLVWJNKLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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